molecular formula C8H10ClF3N4 B13863785 2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride

Cat. No.: B13863785
M. Wt: 254.64 g/mol
InChI Key: LTAOQVZBUDHNPV-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a synthetic compound that belongs to the class of imidazopyrazoles This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves the reaction of a suitable imidazopyrazole precursor with an amine derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is typically carried out in the presence of a palladium catalyst and a boron reagent, such as potassium organotrifluoroborate salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors . This interaction can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyrazole derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in 2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride imparts unique chemical and biological properties that distinguish it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H10ClF3N4

Molecular Weight

254.64 g/mol

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N4.ClH/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6;/h3-5H,1-2,12H2;1H

InChI Key

LTAOQVZBUDHNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCN.Cl

Origin of Product

United States

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